N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide
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Overview
Description
N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes a dimethylsulfamoyl group attached to a methylphenyl ring, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethylsulfamoyl Intermediate: The initial step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Coupling with Methylphenyl Derivative: The dimethylsulfamoyl chloride is then reacted with a methylphenyl derivative under basic conditions to form the intermediate N-[4-(Dimethylsulfamoyl)-3-methylphenyl]amine.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(dimethylsulfamoyl)phenyl]methyl}prop-2-enamide
- N-{[4-(dimethylsulfamoyl)phenyl]ethyl}prop-2-enamide
Uniqueness
N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a dimethylsulfamoyl group and a prop-2-enamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-5-12(15)13-10-6-7-11(9(2)8-10)18(16,17)14(3)4/h5-8H,1H2,2-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORJXEGKRFMRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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